Cas no 2022956-45-0 (Biotin-LC-GRGDS)

Biotin-LC-GRGDS Chemical and Physical Properties
Names and Identifiers
-
- Biotin-LC-GRGDS
-
- Inchi: 1S/C33H55N11O12S/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56)/t18-,19-,20-,21-,22-,28-/m0/s1
- InChI Key: MYIDXYGLKSGSBZ-JEOAYXTHSA-N
- SMILES: S1C[C@@]2([H])[C@@]([H])([C@@H]1CCCCC(NCCCCCC(NCC(N[C@H](C(NCC(N[C@H](C(N[C@H](C(=O)O)CO)=O)CC(=O)O)=O)=O)CCC/N=C(\N)/N)=O)=O)=O)NC(N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 14
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 64
- Rotatable Bond Count: 28
- Complexity: 1550
- Topological Polar Surface Area: 438
Biotin-LC-GRGDS Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB545412-0.50,5mg |
Biotin-LC-GRGDS Trifluoroacetate; . |
2022956-45-0 | 0.50,5mg |
€137.40 | 2024-04-18 | ||
abcr | AB545412-1 mg |
Biotin-LC-GRGDS Trifluoroacetate; . |
2022956-45-0 | 1mg |
€195.10 | 2023-04-14 | ||
abcr | AB545412-0,5 mg |
Biotin-LC-GRGDS Trifluoroacetate; . |
2022956-45-0 | 0,5 mg |
€137.40 | 2023-04-14 | ||
abcr | AB545412-1mg |
Biotin-LC-GRGDS Trifluoroacetate; . |
2022956-45-0 | 1mg |
€205.20 | 2025-02-16 | ||
abcr | AB545412-0.5mg |
Biotin-LC-GRGDS Trifluoroacetate; . |
2022956-45-0 | 0.5mg |
€137.40 | 2024-08-02 |
Biotin-LC-GRGDS Related Literature
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on Biotin-LC-GRGDS
Introduction to Biotin-LC-GRGDS (CAS No. 2022956-45-0)
Biotin-LC-GRGDS is a specialized compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This molecule, identified by its Chemical Abstracts Service (CAS) number CAS No. 2022956-45-0, is a derivative of biotin, a water-soluble vitamin essential for various metabolic processes. The addition of the GRGDS sequence to biotin enhances its utility in biological assays and drug targeting applications.
The Biotin-LC-GRGDS molecule is particularly valued for its ability to interact with integrins, which are transmembrane receptors involved in cell adhesion, migration, and signaling. Integrins play a crucial role in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. The GRGDS motif, derived from the RGD (Arg-Gly-Asp) sequence, is known to selectively bind to integrins, particularly αvβ3 and αvβ5 subtypes.
In recent years, there has been a surge in research focusing on the development of targeted therapies using bioconjugated molecules like Biotin-LC-GRGDS. These conjugates offer a unique advantage by combining the targeting specificity of peptides or proteins with the bioavailability and stability of small molecules. The biotin moiety in Biotin-LC-GRGDS allows for easy detection and purification using affinity chromatography techniques, making it an invaluable tool in diagnostic and therapeutic applications.
One of the most compelling applications of Biotin-LC-GRGDS is in the field of cancer research. Integrins, particularly αvβ3 and αvβ5, are overexpressed on the surface of many cancer cells, making them ideal targets for anti-cancer therapies. Preclinical studies have demonstrated that Biotin-LC-GRGDS can selectively bind to these integrins on tumor cells, leading to inhibition of cell proliferation and enhanced apoptosis. Furthermore, its ability to be conjugated with cytotoxic agents or imaging agents opens up possibilities for targeted drug delivery and real-time monitoring of tumor response.
The use of Biotin-LC-GRGDS in diagnostic assays has also shown great promise. Due to its high affinity for integrins, it can be used as a probe to detect and quantify integrin expression on various cell types. This has practical implications in early disease detection, monitoring treatment response, and assessing disease progression. For instance, in cardiovascular diseases where integrin expression is altered during atherosclerosis development, Biotin-LC-GRGDS can serve as a biomarker to identify high-risk patients.
In addition to its therapeutic and diagnostic potential, Biotin-LC-GRGDS has found applications in regenerative medicine. Integrins are critical regulators of cell adhesion and signaling pathways that guide tissue repair and regeneration. By selectively targeting integrins with Biotin-LC-GRGDS, researchers aim to modulate these pathways to promote healing in damaged tissues. Preliminary studies have shown encouraging results in wound healing and tissue engineering applications.
The synthesis and characterization of Biotin-LC-GRGDS (CAS No. 2022956-45-0) involve advanced chemical techniques to ensure high purity and stability. The biotinylation process is carefully optimized to maintain the integrity of both the biotin moiety and the GRGDS sequence. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structural identity and purity of the final product.
The growing body of research on Biotin-LC-GRGDS underscores its significance in modern biomedical research. As our understanding of integrin biology continues to evolve, so does the potential for innovative applications using this compound. Future studies may explore novel conjugation strategies, combination therapies, and clinical trials to further validate its therapeutic efficacy.
In conclusion, Biotin-LC-GRGDS, with its unique ability to target integrins via the GRGDS motif, represents a powerful tool in biochemical research and pharmaceutical development. Its applications span across cancer therapy, diagnostics, cardiovascular diseases, and regenerative medicine. The continued exploration of this compound holds promise for advancing our ability to diagnose and treat a wide range of diseases with greater precision.
2022956-45-0 (Biotin-LC-GRGDS) Related Products
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)




